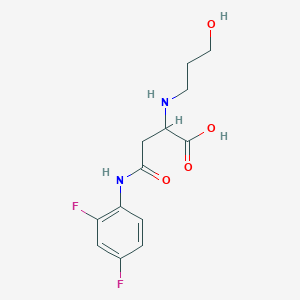

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Description

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a fluorinated oxobutanoic acid derivative characterized by a central 4-oxobutanoic acid backbone substituted with a 2,4-difluorophenylamino group at the 4-position and a 3-hydroxypropylamino group at the 2-position.

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O4/c14-8-2-3-10(9(15)6-8)17-12(19)7-11(13(20)21)16-4-1-5-18/h2-3,6,11,16,18H,1,4-5,7H2,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNIIMXSZVLAPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)CC(C(=O)O)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluoroaniline, undergoes a reaction with a suitable acylating agent to form the difluorophenyl intermediate.

Introduction of the Hydroxypropyl Group: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl group.

Formation of the Final Product: The resulting compound is further reacted with a suitable carboxylating agent to form the final product, 4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its dual amino substituents and fluorine positioning. Key analogues include:

Substituent Impact :

- Fluorine Position: The 2,4-difluoro substitution (vs.

- Amino Groups: The 3-hydroxypropylamino group introduces hydrogen-bonding capacity and hydrophilicity, distinguishing it from simpler analogues like 4-(2,4-difluorophenyl)-4-oxobutanoic acid .

Biological Activity

4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula: C₁₉H₁₈F₂N₄O₄

- Molecular Weight: 404.4 g/mol

- CAS Number: 1638504-48-9

Anticancer Activity

Research indicates that derivatives of similar structures exhibit notable anticancer properties. A study tested various compounds against multiple human tumor cell lines, revealing that certain derivatives showed high antiproliferative activity with IC50 values in the low micromolar range. For instance, some derivatives demonstrated selective activity against specific cancer types, such as colon carcinoma cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1a | HT-29 | 0.5 |

| 1b | HCT-116 | 0.04 |

| 1c | EA.hy926 | 0.15 |

These findings suggest that modifications in the chemical structure can lead to enhanced anticancer efficacy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that similar oxobutanoic acid derivatives exhibit significant anti-inflammatory effects in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Antiviral Activity

Some derivatives of this compound class have been investigated for their antiviral properties, particularly against HIV. The structural modifications involving the difluorophenyl group appear to enhance the antiviral efficacy of these compounds, making them potential candidates for further development as antiviral agents .

Case Studies

- Antiproliferative Effects : A series of derivatives were synthesized and tested against a panel of eight tumor cell lines. The study identified several compounds with selective activity profiles, indicating potential for targeted cancer therapy.

- Mechanistic Studies : Research into the mechanisms of action revealed that certain derivatives disrupt microtubule formation and induce cell cycle arrest in cancer cells, providing insights into their anticancer mechanisms.

- Inflammation Modulation : In a study focusing on inflammatory pathways, specific derivatives were shown to significantly reduce markers of inflammation in animal models, suggesting therapeutic potential for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-((2,4-Difluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, and how can reaction progress be monitored effectively?

- Answer : Synthesis involves multi-step reactions, including amide bond formation and functional group protection/deprotection. Challenges include controlling regioselectivity during fluorophenyl-substituted amine coupling and minimizing side reactions. Reaction progress is monitored using HPLC to track intermediate purity and NMR spectroscopy (e.g., observing shifts for NH or CO groups) to confirm structural integrity . Solvent selection (e.g., DMF or THF) and catalysts (e.g., HATU for amidation) are critical for yield optimization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Answer :

- NMR (1H/13C): Assigns protons and carbons, e.g., distinguishing NH peaks (~8–10 ppm) and fluorophenyl aromatic signals .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and detects impurities .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and NH bends at ~3300 cm⁻¹) .

- HPLC : Assesses purity (>95% recommended for biological assays) .

Q. How do the 2,4-difluorophenyl and 3-hydroxypropyl groups influence the compound’s physicochemical properties?

- Answer : The 2,4-difluorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the 3-hydroxypropyl moiety introduces hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., water or ethanol). Fluorine atoms also modulate electronic effects, stabilizing the amide bond against hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

- Answer : Discrepancies (e.g., varying enzyme inhibition or cytotoxicity) may arise from differences in assay conditions (pH, temperature) or substituent effects. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., replacing difluorophenyl with chlorophenyl) to isolate activity drivers .

- Dose-Response Analysis : Testing across a concentration range (e.g., 1 nM–100 µM) to validate potency thresholds .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with target proteins .

Q. What methodologies optimize the compound’s stability during in vitro biological assays?

- Answer :

- pH Buffering : Use PBS (pH 7.4) or HEPES to prevent degradation of acid-sensitive groups (e.g., the oxobutanoic acid moiety) .

- Light/Temperature Control : Store solutions at –20°C in amber vials to avoid photodegradation of the fluorophenyl group .

- Serum Stability Assays : Incubate with fetal bovine serum (FBS) and analyze via LC-MS to quantify metabolic breakdown .

Q. How can the compound’s interactions with biological targets (e.g., enzymes or receptors) be mechanistically characterized?

- Answer :

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon/koff) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Cellular Assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., apoptosis assays for anticancer activity) .

Q. What strategies address low yield in the final amidation step of the synthesis?

- Answer :

- Coupling Reagent Optimization : Compare HATU, EDCI, or DCC efficiency in activating the carboxylic acid .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hours conventionally) while improving yield .

- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.